3,5-Dibromobenzonitrile
Overview
Description
3,5-Dibromobenzonitrile is a chemical compound with a molecular formula of C7H3Br2N. It is characterized by the presence of a benzene ring substituted with two bromine atoms at the 3 and 5 positions and a nitrile group at the 1 position. The structure of this compound has been studied using X-ray crystallography, revealing that the molecules lie on a crystallographic mirror plane, which bisects the benzene ring and the cyano group. In the crystal, molecules form chains based on weak hydrogen bonding between the para hydrogen atom and the cyano nitrogen atom, without any short contacts between the cyano and bromo groups or between the bromo groups themselves .
Synthesis Analysis
The synthesis of 3,5-dibromobenzonitrile is not directly described in the provided papers. However, related compounds such as 3,5-dinitrobenzonitrile have been synthesized through a series of reactions starting from benzoic acid, involving nitration, esterification, amination, and dehydration . Similar synthetic strategies could potentially be applied to the synthesis of 3,5-dibromobenzonitrile, with appropriate modifications to introduce bromine atoms instead of nitro groups.
Molecular Structure Analysis
The molecular structure of 3,5-dibromobenzonitrile has been elucidated through X-ray crystallography. The compound exhibits a distorted benzene ring with endocyclic bond angles of 121.16(16)° and 117.78(16)° around the ipso and para carbon atoms, respectively. This distortion is similar to that observed in 3,5-difluorobenzonitrile, suggesting that the presence of halogen substituents influences the geometry of the benzene ring .
Chemical Reactions Analysis
While the specific chemical reactions of 3,5-dibromobenzonitrile are not detailed in the provided papers, the presence of bromine atoms and a nitrile group on the benzene ring suggests that it could undergo various organic reactions. Bromine atoms are susceptible to nucleophilic substitution reactions, and the nitrile group could be involved in reactions such as hydrolysis to form carboxylic acids or reduction to form primary amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dibromobenzonitrile are not explicitly discussed in the provided papers. However, based on the structure and the known properties of similar compounds, it can be inferred that 3,5-dibromobenzonitrile is likely to be a solid at room temperature, with properties such as melting point, boiling point, and solubility being influenced by the presence of the bromine atoms and the nitrile group. The compound's reactivity and interactions with other chemicals would be determined by these functional groups as well .
Scientific Research Applications
Anaerobic Biodegradability and Transformation
3,5-Dibromobenzonitrile, known as bromoxynil, is primarily utilized as a herbicide for controlling broad-leaved weeds. Research indicates that bromoxynil undergoes anaerobic biodegradation in various environmental conditions. Knight, Berman, and Häggblom (2003) found that bromoxynil was depleted under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, but was stable under denitrifying conditions. This study highlights the environmental fate of bromoxynil, demonstrating its transformation into different metabolites through processes like reductive debromination and further transformation into phenol, eventually degrading to carbon dioxide (Knight, Berman, & Häggblom, 2003).
Herbicide Efficacy and Production
The efficacy of bromoxynil and its derivatives as herbicides has been well documented. Subbarayappa, Joshi, Patil, and Marg (2010) discussed the extensive use of certain bromoxynil esters, particularly the octanoate, in controlling broad-leafed weeds in crop areas. However, the production of these esters has faced challenges due to productivity penalties and the need for costly and complex purification processes (Subbarayappa, Joshi, Patil, & Marg, 2010).
Biodegradation in Soil and Environmental Impact
Rosenbrock, Munch, Scheunert, and Dörfler (2004) studied the biodegradation of bromoxynil and its plant cell wall-bound residues in agricultural soil. They observed significant mineralization of bromoxynil and its derivatives, with a considerable portion forming nonextractable residues in the soil. This research is crucial for understanding the environmental impact of bromoxynil usage and its persistence in agricultural settings (Rosenbrock, Munch, Scheunert, & Dörfler, 2004).
Molecular and Chemical Transformations
3,5-Dibromobenzonitrile serves as a starting material for various molecular and chemical transformations. Research by Ekiz, Tutar, and Ökten (2016) showcased the synthesis of dibromotacrine derivatives and disubstituted tacrine derivatives from 3,5-dibromobenzonitrile, indicating its utility in creating bioactive molecules and potential therapeutics (Ekiz, Tutar, & Ökten, 2016).
Safety And Hazards
3,5-Dibromobenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and using this product only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3,5-dibromobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJGDNCWTBTBQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383944 | |
Record name | 3,5-dibromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromobenzonitrile | |
CAS RN |
97165-77-0 | |
Record name | 3,5-dibromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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